Two-Step McMurry vs. One-Step Synthesis Efficiency
The two-step process utilizing a 4-(2-haloethoxy)benzophenone intermediate was demonstrated to provide a yield advantage over a one-step McMurry reaction involving 4-(2-N,N-dimethylaminoethoxy)benzophenone [1]. The patent data shows that while the one-step process from 4-hydroxybenzophenone yields 4-(2-N,N-dimethylaminoethoxy)benzophenone in 79.3% yield, the subsequent one-step McMurry reaction to Tamoxifen gives a 51.2% yield of a 97.5:1 Z:E isomer mixture [1][2]. The inventors claim the two-step route via the 4-(2-haloethoxy)benzophenone is more efficient overall [1].
| Evidence Dimension | Synthetic route efficiency for Tamoxifen |
|---|---|
| Target Compound Data | Used as an intermediate in a two-step McMurry process; overall yield from 4-hydroxybenzophenone is asserted to be higher. |
| Comparator Or Baseline | 4-(2-N,N-dimethylaminoethoxy)benzophenone used in a one-step McMurry process |
| Quantified Difference | Comparator's one-step process from 4-hydroxybenzophenone yields the intermediate in 79.3% and Tamoxifen in 51.2%. The two-step route via 4-(2-haloethoxy)benzophenone is described as having a 'yield advantage' [1]. |
| Conditions | McMurry olefin synthesis with propiophenone, using zero-valent titanium species generated from TiCl3 or TiCl4 [1][2]. |
Why This Matters
For production chemists, the two-step route via the 4-(2-haloethoxy)benzophenone intermediate is documented as the more efficient and cost-effective pathway to Tamoxifen, a critical consideration for process optimization and procurement of the correct building block.
- [1] Coe, P. L., & Scriven, C. E. (1986). Preparation of tamoxifen. European Patent EP0168175A1. View Source
- [2] National Research Development Corporation. (1986). Preparation of tamoxifen. European Patent Application EP 0 168 175 A1. View Source
